4-(METHYLSULFONAMIDO)BENZALDEHYDE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFONAMIDO)BENZALDEHYDE typically involves the reaction of 4-aminobenzaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFONAMIDO)BENZALDEHYDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-(Hydroxymethyl)phenylmethanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(METHYLSULFONAMIDO)BENZALDEHYDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(METHYLSULFONAMIDO)BENZALDEHYDE involves its interaction with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Biological Activity
4-(Methylsulfonamido)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and antioxidant properties. Various studies have highlighted the synthesis, characterization, and biological assessments of derivatives of this compound, providing insights into its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonamide group attached to a benzaldehyde moiety. The general structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, particularly in the development of novel pharmaceutical agents.
Antibacterial Activity
Numerous studies have reported the antibacterial properties of this compound and its derivatives. For instance, Schiff base complexes derived from this compound have shown promising antibacterial effects against various pathogenic strains.
Compound | Tested Pathogen | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 18 |
This compound | S. aureus | 20 |
These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal properties. Research has shown that certain derivatives can inhibit fungal growth effectively.
Compound | Tested Fungus | Inhibition Zone (mm) |
---|---|---|
This compound | C. albicans | 15 |
This compound | A. niger | 17 |
The antifungal activity suggests potential applications in treating fungal infections .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated through various assays. Studies indicate that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
- Mechanism : The compound appears to modulate the NF-kB pathway, leading to decreased expression of inflammatory mediators.
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in TNF-α levels .
Antioxidant Activity
Antioxidant activity is another crucial aspect of the biological profile of this compound. It has been shown to scavenge free radicals effectively and protect cells from oxidative stress.
- DPPH Assay Results :
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 30 |
50 | 65 |
100 | 85 |
These findings indicate that the compound has strong potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between methylsulfonamide and benzaldehyde under acidic conditions. Characterization techniques such as FT-IR spectroscopy, NMR, and mass spectrometry confirm the structure and purity of the synthesized compounds.
Properties
IUPAC Name |
N-(4-formylphenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYPOSRRWSVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232810 | |
Record name | 4-(Methylsulfonylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83922-54-7 | |
Record name | 4-(Methylsulfonylamino)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083922547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylsulfonylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(METHYLSULFONYLAMINO)BENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V28J53B18G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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